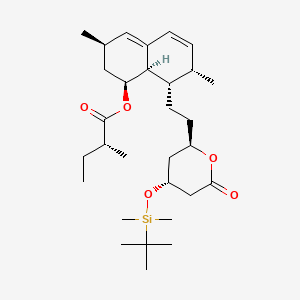
DL-Glyceraldehyde-1-d
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DL-Glyceraldehyde-1-d is a deuterium-labeled form of glyceraldehyde, a simple monosaccharide. It is an important compound in biochemical research due to its role as an intermediate in various metabolic pathways. The presence of deuterium, a stable isotope of hydrogen, makes it particularly useful in studies involving metabolic tracing and reaction mechanisms.
準備方法
Synthetic Routes and Reaction Conditions
DL-Glyceraldehyde-1-d can be synthesized through the deuteration of glyceraldehyde. One common method involves the reduction of deuterated dihydroxyacetone using a suitable reducing agent. The reaction typically requires a deuterium source, such as deuterium oxide (D2O), and a catalyst to facilitate the exchange of hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. it can be produced in bulk by chemical companies that specialize in isotopically labeled compounds. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product .
化学反応の分析
Types of Reactions
DL-Glyceraldehyde-1-d undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form glyceric acid.
Reduction: It can be reduced to glycerol.
Condensation: It can participate in aldol condensation reactions to form more complex sugars.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and nitric acid (HNO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Condensation: Aldol condensation typically requires a base such as sodium hydroxide (NaOH) or an acid catalyst.
Major Products
Oxidation: Glyceric acid.
Reduction: Glycerol.
Condensation: More complex sugars like hexoses and pentoses.
科学的研究の応用
DL-Glyceraldehyde-1-d is widely used in scientific research due to its unique properties:
Chemistry: It is used in studies involving reaction mechanisms and isotope effects.
Biology: It serves as a tracer in metabolic studies to understand the pathways of carbohydrate metabolism.
Medicine: It is used in research on metabolic disorders and the development of diagnostic tools.
Industry: It is used in the synthesis of isotopically labeled compounds for various applications
作用機序
DL-Glyceraldehyde-1-d exerts its effects primarily through its involvement in metabolic pathways. The deuterium label allows researchers to trace its incorporation and transformation in biochemical reactions. It interacts with enzymes involved in glycolysis and other metabolic processes, providing insights into the dynamics of these pathways .
類似化合物との比較
Similar Compounds
DL-glyceraldehyde: The non-deuterated form of glyceraldehyde.
D-glyceraldehyde: The enantiomer of glyceraldehyde.
L-glyceraldehyde: The other enantiomer of glyceraldehyde
Uniqueness
DL-Glyceraldehyde-1-d is unique due to the presence of the deuterium label, which makes it particularly valuable in studies requiring isotopic tracing. This allows for more precise tracking of metabolic pathways and reaction mechanisms compared to its non-deuterated counterparts .
特性
IUPAC Name |
1-deuterio-2,3-dihydroxypropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3/c4-1-3(6)2-5/h1,3,5-6H,2H2/i1D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQZXJOMYWMBOU-MICDWDOJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=O)C(CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
91.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[1-(1,2-dihydroxyethyl)-1,2,4-triazol-3-yl]acetamide](/img/structure/B583734.png)
![Cyclohexanamine;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] dihydrogen phosphate;hydrate](/img/structure/B583737.png)
![N-[(1-Isopropyl-2-pyrrolidinyl)methyl]acetamide](/img/structure/B583738.png)

![1-[1-(2-cyclohexylethyl)indol-3-yl]-2-(4-methoxyphenyl)ethanone](/img/structure/B583741.png)
